![molecular formula C11H11ClN2O2 B2486345 ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate CAS No. 43016-45-1](/img/structure/B2486345.png)
ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, also known as CMBI, is an organic compound that has recently gained attention due to its potential applications in various scientific research fields. CMBI is a member of the benzimidazole family, which has been studied for its unique properties and reactivity. CMBI has been studied for its ability to be used as an intermediate in the synthesis of other compounds, as well as its ability to act as a catalyst in certain reactions. Additionally, CMBI has been studied for its potential applications in biochemical and physiological research, as it has been shown to interact with certain proteins and receptors.
Scientific Research Applications
- Benzyl chloride serves as a versatile building block for quinoline derivatives. Researchers have reported an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane-promoted Friedländer reaction. This compound acts as a poly-functionalized quinoline, enabling subsequent Williamson ether synthesis with phenols and in situ ester hydrolysis reactions .
- Researchers have synthesized novel derivatives of 2-chloromethyl-1H-benzimidazole for their antibacterial properties. These compounds exhibit potential as antimicrobial agents .
- Benzyl chloride plays a crucial role in the preparation of 2-chloromethyl-4(3H)-quinazolinones . These intermediates are essential for developing novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Benzyl chloride is a key starting material for the synthesis of phenylacetic acid , which serves as a precursor for pharmaceutical compounds. The conversion involves benzyl cyanide, generated from benzyl chloride and sodium cyanide .
- Alkylation of tertiary amines with benzyl chloride leads to the formation of quaternary ammonium salts . These salts find applications as surfactants in various industries .
- Benzyl chloride acts as a protecting group for phenols during organic synthesis. It facilitates the preparation of various compounds, including laterifluorones .
Synthesis of Quinoline Derivatives
Antibacterial Agents
Quinazolinone Synthesis
Phenylacetic Acid Precursor
Quaternary Ammonium Salts
Protecting Group in Organic Synthesis
Mechanism of Action
Target of Action
Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a complex organic compoundCompounds with similar structures, such as chloroalkyl ethers, are known to act as alkylating agents . Alkylating agents can interact with DNA and other cellular components, disrupting their normal function .
Mode of Action
Chloromethyl groups are reactive and can undergo various chemical reactions, including nucleophilic substitution . In these reactions, the chloromethyl group can be replaced by other groups, leading to changes in the molecule’s structure and properties .
Biochemical Pathways
Chloroalkyl ethers, which have a similar structure, have been shown to undergo oxidation reactions initiated by oh radicals . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
ethyl 2-(chloromethyl)benzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNQGSHORGGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate |
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